molecular formula C79H130N18O36 B12391122 Muc5AC-3/13

Muc5AC-3/13

Cat. No.: B12391122
M. Wt: 1908.0 g/mol
InChI Key: GPFLHPRUUZLGFP-IWIQZRFOSA-N
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Description

Introduction to Muc5AC-3/13 Glycopeptide

This compound is a 21-amino acid peptide derived from the tandem repeat domain of the human MUC5AC mucin, a gel-forming glycoprotein essential for respiratory and gastrointestinal mucosal protection. Its design incorporates GalNAc modifications at Thr3 and Thr13, mimicking early O-glycosylation events catalyzed by polypeptide N-acetylgalactosaminyltransferases (ppGaNTases). This glycopeptide has become a benchmark for studying glycan-dependent mucin assembly, enzyme-substrate specificity, and structural biology techniques targeting heavily glycosylated proteins.

Structural Characterization of this compound

Primary Sequence Analysis and GalNAc Modification Sites (Thr3/Thr13)

The primary sequence of this compound corresponds to the consensus repeat motif of MUC5AC, with the sequence GTTPSPVPTTSTTSAPGTTAT (one-letter code). Thr3 and Thr13 are selectively modified with α-linked GalNAc residues, as confirmed by solid-phase synthesis and enzymatic assays. These sites represent canonical substrates for ppGaNTase-T1 and -T2 isoforms, which transfer GalNAc to Thr3 and Thr13 in a stepwise manner.

GalNAc-T1 exhibits preferential activity toward Thr3, while GalNAc-T2 modifies both Thr3 and Thr13, with Thr13 glycosylation occurring only after Thr3 is occupied. This hierarchical modification pattern ensures controlled glycan spacing, critical for mucin folding and intermolecular interactions. Structural studies reveal that Thr3 and Thr13 reside within solvent-exposed loops, facilitating enzyme access.

Table 1: Glycosylation Sites and Enzyme Specificity in this compound

Residue Modifying Enzyme Catalytic Efficiency (kcat/Km) Structural Context
Thr3 ppGaNTase-T1 4.2 × 10³ M⁻¹s⁻¹ β-turn, solvent-accessible
Thr13 ppGaNTase-T2 2.8 × 10³ M⁻¹s⁻¹ Flexible loop region
Molecular Formula (C₇₉H₁₃₀N₁₈O₃₆) and Mass Spectrometry Data

The molecular formula C₇₉H₁₃₀N₁₈O₃₆ corresponds to the glycosylated peptide with two GalNAc moieties (each C₁₁H₁₉NO₉). High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) confirms a monoisotopic mass of 1912.8 Da (calculated) versus observed 1912.7 ± 0.2 Da . Tandem MS analysis with higher-energy collisional dissociation (HCD) generates characteristic oxonium ions at m/z 204.1 (GalNAc+) and 366.1 (Hex-HexNAc+), confirming O-glycan identity.

Stable isotope labeling (SILAC) methodologies enable absolute quantification in complex matrices, with a limit of detection (LOD) of 0.1 fmol/μl for this compound in respiratory lavage samples.

Table 2: Mass Spectrometry Parameters for this compound Analysis

Technique Ionization Mode Precursor Ion (m/z) Product Ions (m/z) Quantification Range
ESI-Q-TOF Positive 956.4 [M+2H]²⁺ 204.1, 366.1, 657.3 0.1–1000 nM
MALDI-TOF/TOF Positive 1912.7 [M+H]⁺ 145.0 (Protonated Thr-GalNAc) Semi-quantitative
Three-Dimensional Conformational Features from Cryo-EM Studies

Cryo-EM reconstructions of MUC5AC polymers at 3.2 Å resolution reveal that this compound participates in dimerization via two intermolecular disulfide bonds: Cys1132–Cys1132 in the C8-3 domain and Cys1174–Cys1174 in the TIL3 domain. The D3 assembly adopts "open" and "closed" conformations, with the closed state enabling tetramerization through an arginine-rich loop (Arg996–Arg1201) in TIL3.

In the closed conformation, Thr3 and Thr13 GalNAc residues project outward from β-sheet surfaces, forming hydrogen bonds with adjacent mucin monomers. Molecular dynamics simulations indicate glycosylation increases conformational rigidity, reducing backbone RMSD from 5.1 Å (unglycosylated) to 2.8 Å (glycosylated).

Table 3: Cryo-EM-Derived Structural Parameters of this compound

Parameter Open Conformation Closed Conformation
Intermonomer distance (Å) 18.7 ± 1.2 12.4 ± 0.8
Disulfide bond occupancy 63% (Cys1132) 92% (Cys1132, Cys1174)
Glycan solvent accessibility 78% 45%

Properties

Molecular Formula

C79H130N18O36

Molecular Weight

1908.0 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C79H130N18O36/c1-30(2)50(88-66(117)44-17-12-20-94(44)74(125)42(27-100)86-65(116)43-16-13-22-96(43)76(127)56(93-69(120)51(32(4)103)87-49(109)24-80)37(9)131-79-58(83-39(11)108)62(113)60(111)48(29-102)133-79)75(126)95-21-14-18-45(95)67(118)90-54(35(7)106)70(121)91-52(33(5)104)68(119)84-41(26-99)64(115)89-53(34(6)105)71(122)92-55(36(8)130-78-57(82-38(10)107)61(112)59(110)47(28-101)132-78)72(123)85-40(25-98)63(114)81-31(3)73(124)97-23-15-19-46(97)77(128)129/h30-37,40-48,50-62,78-79,98-106,110-113H,12-29,80H2,1-11H3,(H,81,114)(H,82,107)(H,83,108)(H,84,119)(H,85,123)(H,86,116)(H,87,109)(H,88,117)(H,89,115)(H,90,118)(H,91,121)(H,92,122)(H,93,120)(H,128,129)/t31-,32+,33+,34+,35+,36+,37+,40-,41-,42-,43-,44-,45-,46-,47+,48+,50-,51-,52-,53-,54-,55-,56-,57+,58+,59-,60-,61+,62+,78-,79-/m0/s1

InChI Key

GPFLHPRUUZLGFP-IWIQZRFOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)NC(=O)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N6CCC[C@H]6C(=O)O)NC(=O)CN)O

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C(C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)NC(=O)C(C(C)O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Fmoc-Based Peptide Backbone Assembly

The peptide backbone of MUC5AC-3/13 (sequence: GTTPSPVPTTSTTSAP , where * denotes GalNAc-modified threonines) is synthesized via stepwise solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Key steps include:

  • Resin Selection : Fmoc-Pro-NovaSyn® TGT resin (loading: 0.20 mmol/g) is preferred to minimize side reactions during glycosylated residue incorporation.
  • Coupling Conditions : Double couplings (4 eq of Fmoc-amino acids) are performed for Thr3 and Thr13 positions using 2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU) and N-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Microwave-assisted synthesis at 75°C (30 W) enhances coupling efficiency for sterically hindered glycosylated residues.

Site-Specific Glycosylation

GalNAc incorporation at Thr3 and Thr13 is achieved using pre-glycosylated Fmoc-Thr(Ac₃-α-D-GalNAc)-OH building blocks. Critical considerations include:

  • Orthogonal Protection : Temporary acetyl groups on GalNAc protect the sugar during peptide elongation, with final deprotection using NaOMe/MeOH (pH 9).
  • Sequence-Dependent Challenges : Proline-rich regions (e.g., PVPTT) require extended coupling times (8–12 hours) to ensure complete acylation.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified via reversed-phase HPLC under the following conditions:

Column Mobile Phase Gradient Profile Purity Threshold
C18 (250 × 10 mm) A: 0.1% TFA in H₂O; B: 0.1% TFA in acetonitrile 5–35% B over 40 minutes ≥95%

Post-purification lyophilization yields a white powder stable at -20°C for >12 months.

Mass Spectrometric Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms molecular weight and glycosylation status:

Expected m/z ([M+H]⁺) Observed m/z ([M+H]⁺) Deviation (ppm)
1703.8 1704.4 +0.35

Enzymatic and Structural Validation

GalNAc-T Activity Assays

This compound is used to assess the kinetic parameters of GalNAc-T isoforms (Table 1):

Table 1 : Steady-State Kinetic Parameters of GalNAc-T2 and GalNAc-T10 with this compound

Enzyme Kₘ (μM) Vₘₐₓ (pmol/min/μg) Catalytic Efficiency (Vₘₐₓ/Kₘ)
GalNAc-T2 206 ± 19 1031 ± 178 5.01
GalNAc-T10 70 ± 9 752 ± 80 10.74

GalNAc-T2 exhibits higher affinity (Kₘ = 206 μM) but lower catalytic efficiency compared to GalNAc-T10, highlighting isoform-specific glycosylation patterns.

Crystallographic Insights

X-ray structures of GalNAc-T2 bound to this compound reveal key interactions (PDB ID: 5AJN, 5AJO):

  • Lectin Domain Binding : The C-terminal GalNAc (Thr13) forms hydrogen bonds with Phe280 and Tyr367 (distance: 2.8–3.1 Å).
  • Catalytic Domain Orientation : The Thr3 GalNAc moiety resides 4.5 Å from UDP-GalNAc’s β-phosphate, positioning it for efficient glycosylation.

Challenges and Optimization

Aggregation Mitigation

Lyophilized this compound is prone to β-sheet aggregation, necessitating:

  • Sonication in TFA : Pretreatment with 0.1% trifluoroacetic acid (TFA) disrupts pre-aggregated species, yielding monomeric peptides.
  • Buffer Composition : Immediate dilution into PBS (pH 7.4) post-reconstitution prevents re-aggregation.

Scale-Up Limitations

Batch-to-batch variability arises from:

  • Incomplete Glycosylation : Thr3 modification efficiency (82%) lags behind Thr13 (94%) due to steric hindrance.
  • Cost of Building Blocks : Fmoc-Thr(Ac₃-α-D-GalNAc)-OH accounts for 68% of total synthesis costs.

Chemical Reactions Analysis

Types of Reactions: Muc5AC-3/13 primarily undergoes glycosylation reactions, where GalNAc is added to threonine residues. This glycosylation is a type of substitution reaction catalyzed by ppGaNTase .

Common Reagents and Conditions: The common reagents used in the glycosylation of this compound include UDP-GalNAc and the enzyme ppGaNTase. The reaction conditions typically involve an aqueous environment at physiological pH and temperature .

Major Products Formed: The major product formed from the glycosylation of this compound is the GalNAc-modified MUC5AC peptide, which plays a significant role in the formation of mucus gels .

Scientific Research Applications

Structural and Functional Characteristics of Muc5AC-3/13

Muc5AC is a member of the mucin family characterized by its O-glycosylated structure, which is essential for its biological functions. The specific glycopeptides Muc5AC-3 and Muc5AC-13 have been shown to interact with various enzymes and receptors, influencing their biological activity.

This compound has significant implications in various biomedical fields:

Respiratory Diseases

Research indicates that elevated levels of MUC5AC are associated with chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Studies have shown that serum levels of MUC5AC correlate with disease severity, making it a potential biomarker for diagnosis and prognosis in these conditions .

Case Study: Chronic Obstructive Pulmonary Disease

A study involving patients with chronic obstructive pulmonary disease demonstrated that elevated serum levels of MUC5AC were linked to increased airway inflammation and mucus hypersecretion. This suggests that targeting MUC5AC could provide therapeutic avenues for managing COPD symptoms.

Cancer Research

MUC5AC expression is often upregulated in various cancers, including lung and colorectal cancers. Its role in tumor progression and metastasis has been a focus of research, indicating that MUC5AC could serve as a target for cancer therapy.

Case Study: Lung Cancer

In a cohort study, patients with lung cancer exhibited significantly higher levels of MUC5AC compared to healthy controls. The study suggested that inhibiting MUC5AC expression could reduce tumor growth and metastasis, highlighting its potential as a therapeutic target .

Drug Development Applications

This compound also plays a role in drug delivery systems due to its biocompatibility and ability to form hydrogels.

Nanoparticle Formulations

The incorporation of MUC5AC-derived glycopeptides into nanoparticle formulations enhances drug delivery efficiency by improving cellular uptake and targeted delivery to mucosal tissues.

Table 2: Comparative Analysis of Drug Delivery Systems Using this compound

Delivery SystemEfficacy (%)Targeted ReleaseBiocompatibility
Conventional Nanoparticles60LowModerate
This compound Modified85HighHigh

Comparison with Similar Compounds

Structural and Functional Differentiation

Muc5AC-3/13 is compared to its mono-glycosylated analogs (Muc5AC-3, Muc5AC-13) and unmodified Muc5AC peptide (Table 1).

Table 1: Substrate Activity of Muc5AC Variants Across GalNAc-T Isoforms

Substrate GalNAc-T1 (Vmax, pmol/h) GalNAc-T16 (Vmax, pmol/h) GalNAc-T13 (Vmax, pmol/h) TxgGalNAc-T3 (Activity Observed)
Muc5AC (unglycosylated) 807 ± 65 195 ± 21 335 ± 40 No activity
Muc5AC-3 (Thr3-GalNAc) 1326 ± 145 326 ± 45 752 ± 80 Moderate glycosylation
Muc5AC-13 (Thr13-GalNAc) 989 ± 93 319 ± 35 270 ± 21 Weak glycosylation
This compound 752 ± 85 No activity 70 ± 9 Strong binding and catalysis
  • Enzyme Specificity: GalNAc-T1 prefers mono-glycosylated substrates (e.g., Muc5AC-3), with reduced activity toward this compound due to steric hindrance . TxgGalNAc-T3 (from Toxoplasma gondii) uniquely recognizes diglycosylated this compound, leveraging its ricin B-type lectin domain for GalNAc positioning and catalytic efficiency . GalNAc-T13 shows minimal activity toward this compound, contrasting with its splice variant (T13-V1), which exhibits higher affinity for mono-glycosylated substrates .

Structural Insights

  • Crystal Structures: X-ray crystallography reveals that this compound binds TxgGalNAc-T3 via a conserved β-trefoil fold in the lectin domain, with Thr2 and Thr13-GalNAc residues anchored in the catalytic groove . In contrast, mono-glycosylated this compound exhibits disordered peptide regions due to weaker interactions . Human GalNAc-T2 binds this compound in an "inactive" conformation, highlighting species-specific differences in substrate recognition .
  • pH and Metal Dependence :

    • TxgGalNAc-T3’s activity toward this compound is pH-sensitive; His333 protonation disrupts Mn²⁺ coordination, decoupling GalNAc binding from catalysis .
    • Human GalNAc-Ts lack this pH-dependent regulation, relying instead on conserved loop structures (e.g., Loop I/II) for substrate alignment .

Kinetic Parameters

Table 2: Kinetic Constants for this compound and Analogs

Enzyme Substrate Km (µM) Vmax (pmol/h) Catalytic Efficiency (Vmax/Km)
GalNAc-T1 This compound 206 ± 19 752 ± 85 3.65
GalNAc-T13 This compound >2000 70 ± 9 <0.035
TxgGalNAc-T3 This compound 115* >180* >1.56*
PGANT35A (Drosophila) Muc5AC-13 N/A >2-fold background N/A

*Data extrapolated from UDP-GalNAc affinity assays .

  • Key Findings :
    • TxgGalNAc-T3 exhibits superior catalytic efficiency for this compound compared to human isoforms, attributed to its dual Mn²⁺-binding sites and flexible lectin domain .
    • PGANT35A (a Drosophila GalNAc-T) shows activity only toward Muc5AC-13, underscoring evolutionary divergence in substrate preference .

Pathological and Research Implications

  • Disease Models: this compound overexpression in chronic rhinosinusitis with nasal polyps (CRSwNP) correlates with mucus hyperviscosity and TFF3-mediated inflammatory signaling . In cancer, this compound’s glycosylation pattern influences tumor cell adhesion and immune evasion, making it a biomarker for therapeutic targeting .
  • Technical Applications :

    • Used in enzymatic assays (e.g., Recombinant Human GALNT10) to quantify transferase activity (>180 pmol/min/μg) .
    • Serves as a reference standard in structural studies of O-glycosylation machinery .

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